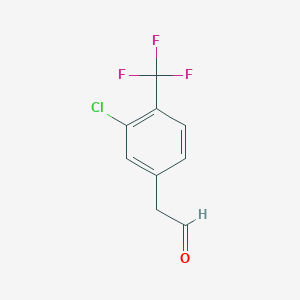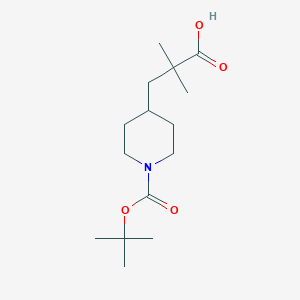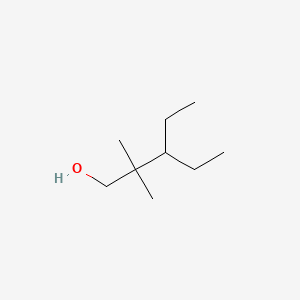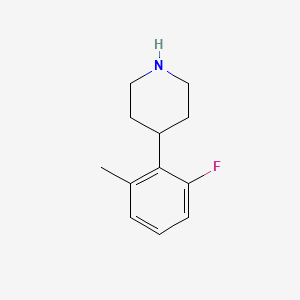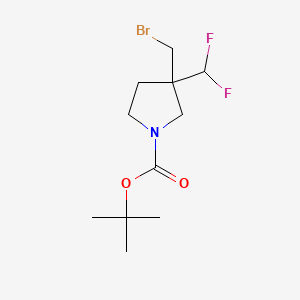
Tert-butyl3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a difluoromethyl group attached to the pyrrolidine ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step might involve bromination reactions using reagents like N-bromosuccinimide (NBS).
Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the pyrrolidine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azides, nitriles, or thiols, while hydrolysis would yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Reagent: Employed as a reagent in various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Probes: May be used as a probe to study biological processes.
Industry:
Material Science:
Agrochemicals: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- Tert-butyl 3-(chloromethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-3-(methyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different halogen atoms (e.g., chlorine vs. bromine) or additional fluorine atoms (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the compound’s reactivity and biological activity.
- Reactivity: The reactivity of these compounds in various chemical reactions can vary based on the nature of the substituents.
- Biological Activity: The biological activity and potential applications in drug development can differ, making each compound unique in its own right.
Properties
Molecular Formula |
C11H18BrF2NO2 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-11(6-12,7-15)8(13)14/h8H,4-7H2,1-3H3 |
InChI Key |
JIIPVIWWOZTOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


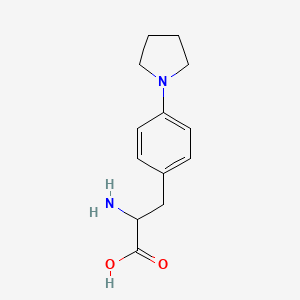
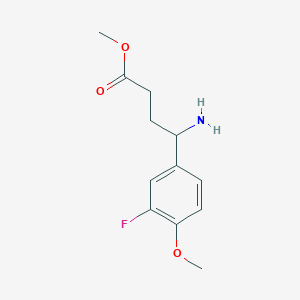
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)

